molecular formula C23H30BrNO7 B11773351 N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide

N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide

Cat. No.: B11773351
M. Wt: 512.4 g/mol
InChI Key: ASVFHJCNDZVQOT-UHFFFAOYSA-N
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Description

N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenyl ring and acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H30BrNO7

Molecular Weight

512.4 g/mol

IUPAC Name

N-[3-[4-bromo-2,5-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]prop-2-ynyl]acetamide

InChI

InChI=1S/C23H30BrNO7/c1-15(26)25-8-6-7-16-9-21(28-12-18-14-30-23(4,5)32-18)19(24)10-20(16)27-11-17-13-29-22(2,3)31-17/h9-10,17-18H,8,11-14H2,1-5H3,(H,25,26)

InChI Key

ASVFHJCNDZVQOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC#CC1=CC(=C(C=C1OCC2COC(O2)(C)C)Br)OCC3COC(O3)(C)C

Origin of Product

United States

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